molecular formula C10H14N2O3 B13729500 (5-Isopropoxy-2-nitrophenyl)methanamine

(5-Isopropoxy-2-nitrophenyl)methanamine

Cat. No.: B13729500
M. Wt: 210.23 g/mol
InChI Key: VUGWFLYBXCTRLR-UHFFFAOYSA-N
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Description

(5-Isopropoxy-2-nitrophenyl)methanamine is an organic compound with a complex structure that includes an isopropoxy group, a nitro group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropoxy-2-nitrophenyl)methanamine typically involves multiple steps. One common method includes the nitration of 5-isopropoxy-2-nitrophenol followed by the reduction of the nitro group to an amine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropoxy-2-nitrophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine group, which is a crucial step in its synthesis.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

(5-Isopropoxy-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Isopropoxy-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrophenyl)methanamine: Similar structure but lacks the isopropoxy group.

    (2-Methoxy-5-nitrophenyl)methanamine: Similar structure with a methoxy group instead of an isopropoxy group.

Uniqueness

(5-Isopropoxy-2-nitrophenyl)methanamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(2-nitro-5-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C10H14N2O3/c1-7(2)15-9-3-4-10(12(13)14)8(5-9)6-11/h3-5,7H,6,11H2,1-2H3

InChI Key

VUGWFLYBXCTRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])CN

Origin of Product

United States

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